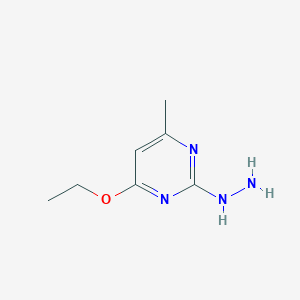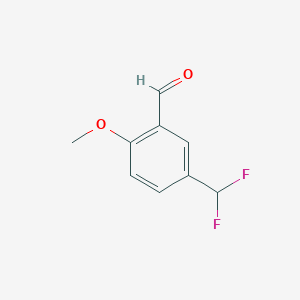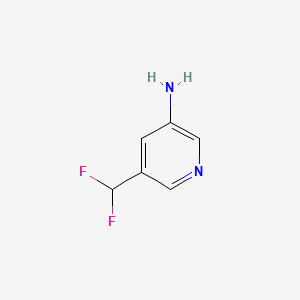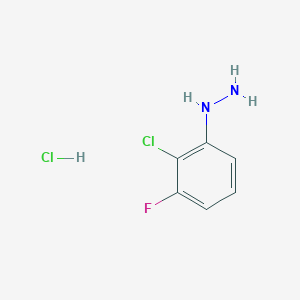
6-Chloro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)nicotinate de méthyle
Vue d'ensemble
Description
Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a useful research compound. Its molecular formula is C13H17BClNO4 and its molecular weight is 297.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Ce composé sert d'intermédiaire polyvalent en synthèse organique. Ses groupes borate et sulfonamide permettent des réactions nucléophiles et d'amidation, qui sont fondamentales dans la construction de molécules complexes. Il est particulièrement utile dans la synthèse de médicaments, où les composés de l'acide boronique protègent les diols et facilitent la synthèse asymétrique des acides aminés, ainsi que dans les réactions de Diels-Alder et de couplage de Suzuki .
Inhibition enzymatique
En pharmacologie, les composés comportant des groupes borate, tels que le 6-chloro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)nicotinate de méthyle, sont étudiés pour leur potentiel en tant qu'inhibiteurs enzymatiques. Ils peuvent se lier aux sites actifs des enzymes, ce qui pourrait conduire au développement de nouveaux traitements pour les maladies où l'activité enzymatique est un facteur .
Activité antimicrobienne
La recherche sur les applications antimicrobiennes a montré que les dérivés de ce composé présentent une activité contre diverses souches bactériennes, y compris celles multirésistantes aux médicaments. Cela ouvre des possibilités pour son utilisation dans le développement de nouveaux agents antimicrobiens, ce qui est crucial dans la lutte contre la résistance aux antibiotiques .
Sondage fluorescent
Les esters boroniques sont connus pour leur utilisation comme sondes fluorescentes. Ce composé pourrait être utilisé pour identifier des molécules biologiques telles que le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines, fournissant un outil précieux pour les applications de détection biologique et chimique .
Vecteurs de médicaments
Les liaisons ester boronique de ce composé sont avantageuses pour la construction de vecteurs de médicaments sensibles aux stimuli. Ces vecteurs peuvent répondre aux changements du microenvironnement, tels que le pH, le glucose et les niveaux d'ATP, pour obtenir une libération contrôlée de médicaments. Ils peuvent être utilisés pour administrer des médicaments anticancéreux, de l'insuline et des gènes .
Analyses cristallographiques et conformationnelles
La structure du composé peut être caractérisée par diverses méthodes spectroscopiques, ce qui est essentiel pour les analyses cristallographiques et conformationnelles. Ces analyses sont cruciales pour comprendre les propriétés physiques et chimiques de nouveaux composés, aidant à la conception de matériaux présentant les caractéristiques souhaitées .
Études de théorie de la fonctionnelle de la densité (DFT)
La DFT est utilisée pour étudier le potentiel électrostatique moléculaire et les orbitales moléculaires frontières de ce composé. De telles études aident à clarifier certaines propriétés physiques et chimiques, ce qui est essentiel pour prédire la réactivité et les interactions avec d'autres molécules .
Recherche sur les médicaments anticancéreux
En raison de sa grande stabilité et de sa réactivité, ce composé est également étudié dans la recherche sur les médicaments anticancéreux. Il pourrait potentiellement être utilisé pour traiter les tumeurs et les infections microbiennes, offrant une nouvelle voie pour les interventions thérapeutiques .
Mécanisme D'action
Target of Action
The compound contains a boronic ester moiety, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target proteins or enzymes with specific binding sites for boronic esters.
Mode of Action
In the presence of a palladium catalyst, boronic esters can undergo borylation, forming bonds with other molecules .
Biochemical Pathways
Compounds containing boronic esters are known to participate in various biochemical reactions, including phosphitylation of alcohols and heteroatomic nucleophiles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate. For instance, the efficiency of cross-coupling reactions involving boronic esters can be affected by the pH of the environment .
Propriétés
IUPAC Name |
methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-16-10(9)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTKPOYWAGYVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127546 | |
| Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622217-33-7 | |
| Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622217-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)








![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)
